molecular formula C8H14SSi B1611666 Trimethyl-thiophen-2-ylmethyl-silane CAS No. 59321-65-2

Trimethyl-thiophen-2-ylmethyl-silane

Cat. No. B1611666
CAS RN: 59321-65-2
M. Wt: 170.35 g/mol
InChI Key: SDZJDIGCNMPIMU-UHFFFAOYSA-N
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Description

Trimethyl-thiophen-2-ylmethyl-silane is a useful research compound. Its molecular formula is C8H14SSi and its molecular weight is 170.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl-thiophen-2-ylmethyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl-thiophen-2-ylmethyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59321-65-2

Product Name

Trimethyl-thiophen-2-ylmethyl-silane

Molecular Formula

C8H14SSi

Molecular Weight

170.35 g/mol

IUPAC Name

trimethyl(thiophen-2-ylmethyl)silane

InChI

InChI=1S/C8H14SSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3

InChI Key

SDZJDIGCNMPIMU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC1=CC=CS1

Canonical SMILES

C[Si](C)(C)CC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 143 mL of 1.4M n-BuLi (0.20 mol) in 55 mL of dry THF, was added dropwise at room temperature under a nitrogen atmosphere 24.8 g (0.20 mol) of thioanisole. Upon completion of the addition, the yellow mixture began to reflux spontaneously The mixture was stirred at room temperature for 3 hours. Upon addition of 21.84 g (0.20 mol) of chlorotrimethylsilane, the mixture again began to reflux spontaneously. After stirring at room temperature overnight, the mixture was quenched with 100 mL of 5% of HCl. The aqueous layer was separated, and the organic layer was dried over MgSO4, filtered, and the solvent removed in vacuo from a water bath at 45° C. The crude product was distilled to give 19.22 g (49%) of the colorless sulfide, bp 84°-86° C./0.3 Torr; 1H NMR (CDCL3) δ0.17 (s, 9H, Si(CH3)3), 2.13 (s, 2H, CH2S), 7.0-7.42 (m, 5H, phenyl).
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
21.84 g
Type
reactant
Reaction Step Two
Yield
49%

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